2,3,4-Trimethylbenzaldehyde: Technical Profile & Synthetic Utility
2,3,4-Trimethylbenzaldehyde: Technical Profile & Synthetic Utility
CAS: 34341-28-1 Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol
Executive Summary
2,3,4-Trimethylbenzaldehyde (2,3,4-TMB) is a trisubstituted aromatic aldehyde characterized by a dense steric environment around the formyl group. Unlike its symmetric isomer mesitaldehyde (2,4,6-trimethylbenzaldehyde), 2,3,4-TMB possesses a unique "vicinal" substitution pattern (1,2,3,4-substitution), creating a distinct electronic and steric profile.
While often overshadowed by its isomers in commodity chemical markets, 2,3,4-TMB has emerged as a significant natural product marker in the essential oils of Eryngium and Ferulago species, exhibiting potent antimicrobial activity. Synthetically, it serves as a challenging yet valuable intermediate for constructing sterically crowded pharmaceutical scaffolds and polysubstituted styrenes.
This guide details the physicochemical properties, regioselective synthesis, and application spectrum of 2,3,4-TMB, designed for researchers requiring high-purity isolation or derivatization of this compound.
Chemical Identity & Physicochemical Profile
2,3,4-TMB is typically isolated as a pale yellow, viscous liquid with a characteristic aromatic odor. Its high boiling point and lipophilicity dictate specific handling protocols during purification (e.g., high-vacuum distillation).
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 34341-28-1 | Registry |
| IUPAC Name | 2,3,4-Trimethylbenzaldehyde | Systematic |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| Physical State | Liquid (at 25 °C) | Experimental [1, 2] |
| Boiling Point | 240–250 °C (est.[1][2] at 760 mmHg) | Extrapolated from GC Retention Indices [3] |
| Density | ~1.01 g/cm³ | Predicted |
| Refractive Index | ~1.55 | Predicted |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic character |
| GC Retention Index | ~1331 (on non-polar columns) | NIST Data [3] |
Technical Note: The boiling point of 2,3,4-TMB is consistently higher than that of its isomer 2,4,6-trimethylbenzaldehyde (~237 °C). This is attributed to the "hemimellitene" substitution pattern, which allows for slightly more efficient dipole-dipole stacking compared to the sterically shielding "mesitylene" pattern of the 2,4,6-isomer.
Synthesis & Manufacturing
The primary challenge in synthesizing 2,3,4-TMB is achieving regioselectivity . The starting material, 1,2,3-trimethylbenzene (hemimellitene), has two open sites for electrophilic attack: position 4 and position 5.
Regioselectivity Mechanism
The formylation of 1,2,3-trimethylbenzene overwhelmingly favors the 4-position due to the cooperative directing effects of the methyl groups:
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C1-Methyl: Directs ortho (to C2, C6) and para (to C4).
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C3-Methyl: Directs ortho (to C2, C4) and para (to C6).
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C2-Methyl: Directs ortho (to C1, C3) and para (to C5).
Result: Position 4 is activated by the ortho effect of the C3-methyl and the para effect of the C1-methyl. Position 5 is only activated by the para effect of the C2-methyl and is meta to the other two. Consequently, electrophilic attack occurs selectively at C4, yielding 2,3,4-TMB as the major product (>90% selectivity).
Experimental Protocol: Rieche Formylation
The Rieche formylation (using dichloromethyl methyl ether and TiCl₄) is the preferred laboratory method due to mild conditions and high yields compared to the Gattermann-Koch reaction.
Reagents:
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1,2,3-Trimethylbenzene (Hemimellitene)
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Dichloromethyl methyl ether (DCME)
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Titanium tetrachloride (TiCl₄)
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Dichloromethane (DCM) - Anhydrous
Step-by-Step Procedure:
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Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Charge the flask with 1,2,3-trimethylbenzene (12.0 g, 0.1 mol) and anhydrous DCM (150 mL). Cool the solution to 0 °C in an ice bath.
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Catalyst Addition: Carefully add TiCl₄ (22 mL, 0.2 mol) dropwise over 15 minutes. The solution will darken (yellow/orange complex formation).
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Formylation: Add dichloromethyl methyl ether (11.5 g, 0.1 mol) dropwise over 20 minutes, maintaining the temperature below 5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting arene.
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Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring.
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Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM (2 x 50 mL).
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Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.
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Isolation: Purify the residue via vacuum distillation (approx. 110–115 °C at 10 mmHg) or flash chromatography (Silica, 0-5% EtOAc in Hexane) to yield 2,3,4-trimethylbenzaldehyde.
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis of 2,3,4-trimethylbenzaldehyde via Rieche formylation. The C4 position is electronically favored over C5.
Natural Occurrence & Biological Activity[4][5]
Unlike many synthetic intermediates, 2,3,4-TMB is a validated natural product. It has been identified as a major constituent in the essential oils of several Apiaceae species.
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Sources:
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Ferulago species: Found in the roots of Ferulago setifolia and Ferulago campestris [4, 5].
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Eryngium species: A dominant component in the root oil of Eryngium campestre and Eryngium maritimum [2, 6].
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Biological Activity:
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Antimicrobial: The essential oils containing high percentages of 2,3,4-TMB exhibit significant activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).
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Mechanism: As a lipophilic aldehyde, it likely disrupts cell membrane integrity and interferes with enzymatic functions via Schiff base formation with membrane proteins.
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Pharmaceutical Applications
While often confused with 2,3-dimethylbenzaldehyde (the precursor for Medetomidine), 2,3,4-TMB serves as a specialized building block for:
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Steric Probes: Used to synthesize "trimethyl" analogs of bioactive phenyl-imidazoles to test the steric tolerance of receptor binding pockets (e.g., alpha-2 adrenergic receptors).
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Polysubstituted Styrenes: Converted via Wittig olefination to 2,3,4-trimethylstyrene, a monomer for specialized polymers with high glass transition temperatures.
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Chalcone Synthesis: Condensation with acetophenones yields sterically crowded chalcones, which are screened for anti-inflammatory and anticancer properties.
Safety & Handling (SDS Summary)
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage:
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Store under an inert atmosphere (Nitrogen/Argon) to prevent oxidation to 2,3,4-trimethylbenzoic acid.
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Keep in a cool, dry place away from strong oxidizers and bases.
References
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PubChem. (2025).[1] 2,3,4-Trimethylbenzaldehyde Compound Summary. National Library of Medicine. Link
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Küpeli, E., et al. (2006). Chemical characterization and biological activity of essential oils of Eryngium species. Journal of Ethnopharmacology. Link
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NIST Mass Spectrometry Data Center. (2025).[1] 2,3,4-Trimethylbenzaldehyde Gas Chromatography Data. NIST Chemistry WebBook. Link
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Demirci, F., et al. (2000). Composition of the Essential Oil of Ferulago setifolia. Journal of Essential Oil Research. Link
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Maggi, F., et al. (2009). Chemical composition and antimicrobial activity of the essential oils from Ferulago campestris. Food Chemistry. Link
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Flamini, G., et al. (2008). Composition of the essential oils of Eryngium maritimum. Food Chemistry. Link
